molecular formula C20H28N2O2 B11027167 Benzene-1,3-diylbis[(2-methylpiperidin-1-yl)methanone]

Benzene-1,3-diylbis[(2-methylpiperidin-1-yl)methanone]

Cat. No.: B11027167
M. Wt: 328.4 g/mol
InChI Key: PHLKYUBGCNIXBS-UHFFFAOYSA-N
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Description

(2-METHYLPIPERIDINO){3-[(2-METHYLPIPERIDINO)CARBONYL]PHENYL}METHANONE is a complex organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYLPIPERIDINO){3-[(2-METHYLPIPERIDINO)CARBONYL]PHENYL}METHANONE typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by functionalization at specific positions to introduce the methyl and carbonyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-METHYLPIPERIDINO){3-[(2-METHYLPIPERIDINO)CARBONYL]PHENYL}METHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-METHYLPIPERIDINO){3-[(2-METHYLPIPERIDINO)CARBONYL]PHENYL}METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-METHYLPIPERIDINO){3-[(2-METHYLPIPERIDINO)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • 2-Methylpiperidine
  • 4-Methylpiperidine
  • 1-Methylpiperidine

Uniqueness

What sets (2-METHYLPIPERIDINO){3-[(2-METHYLPIPERIDINO)CARBONYL]PHENYL}METHANONE apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

[3-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H28N2O2/c1-15-8-3-5-12-21(15)19(23)17-10-7-11-18(14-17)20(24)22-13-6-4-9-16(22)2/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3

InChI Key

PHLKYUBGCNIXBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)C(=O)N3CCCCC3C

Origin of Product

United States

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